N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide

Catalog No.
S7383311
CAS No.
M.F
C16H18N4O5
M. Wt
346.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nit...

Product Name

N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide

IUPAC Name

N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide

Molecular Formula

C16H18N4O5

Molecular Weight

346.34 g/mol

InChI

InChI=1S/C16H18N4O5/c1-4-17-15-6-5-10(9-18-15)19-16(21)11-7-13(24-2)14(25-3)8-12(11)20(22)23/h5-9H,4H2,1-3H3,(H,17,18)(H,19,21)

InChI Key

QMSCRYASYWMGNC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
N-[6-(Ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide, also known as A-867744, is a small molecule chemical compound which has gained attention in the scientific community due to its biological properties and potential applications in various fields of research and industry. It is a potent HDAC6-selective inhibitor, which means it can selectively bind to and inhibit the activity of HDAC6, a histone deacetylase enzyme implicated in numerous cellular processes.
to and inhibit the activity of HDAC6, a histone deacetylase enzyme implicated in numerous cellular processes.
N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide is a white to off-white powder with a molecular formula of C18H21N3O5 and a molecular weight of 359.38 g/mol. It has a melting point of 122 - 123°C and a boiling point of 618.2°C at 760 mmHg. N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide is soluble in DMSO and slightly soluble in ethanol, methanol, and water.
The synthesis of N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide has been reported in several publications. In general, it involves the reaction of 6-bromo-3-ethylpyridine-2-carboxylic acid with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base such as DIPEA to form the intermediate, which is then treated with ethylamine to yield the final product. Characterization of N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide has been performed using various techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide can be analyzed using various analytical methods such as HPLC, LC-MS, and NMR spectroscopy. These methods are used to determine the purity, identity, and concentration of the compound.
N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has been demonstrated to induce apoptosis and cell cycle arrest in these cells. In addition, N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide has been reported to enhance the efficacy of chemotherapy drugs such as paclitaxel and doxorubicin. These findings suggest that N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide has potential as a therapeutic agent for the treatment of cancer.
Studies have shown that N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide is well tolerated in mice and rats at doses up to 100 mg/kg. No significant toxicity was observed in these studies, indicating that N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide has a low risk of adverse effects in experimental models.
N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide has various applications in scientific experiments. It can be used as a tool compound to study the role of HDAC6 in cellular processes. Furthermore, because of its potent antiproliferative activity, N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide can be used as a lead compound for the development of new cancer therapeutics. Finally, N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide has been reported to exhibit neuroprotective effects in vitro, suggesting that it may have potential as a treatment for neurodegenerative diseases.
Research on N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide is ongoing. Numerous studies have been published on its biological properties and potential applications, and several patents have been filed for its use as a therapeutic agent. However, more research is needed to fully understand the mechanisms underlying its effects and to optimize its use in the treatment of cancer and other diseases.
N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide has potential implications in various fields of research and industry. It can be used in drug discovery and development, as well as in basic and clinical research. The neuroprotective effects of N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide suggest that it may have applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide can be used in the development of new chemotherapeutic agents for the treatment of cancer.
Despite its potential, N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide has several limitations that must be addressed. First, its specific mechanism of action and its effects on other HDAC isoforms are not yet fully understood. Second, its toxicity in humans needs to be evaluated in clinical trials. Finally, more research is needed to optimize its use as a therapeutic agent.
Possible future directions for research on N-[6-(ethylamino)pyridin-3-yl]-4,5-dimethoxy-2-nitrobenzamide include:
- Investigation of its effects on other HDAC isoforms and their associated cellular processes
- Evaluation of its pharmacokinetics and toxicity in humans in clinical trials
- Optimization of its structure to improve its potency and selectivity
- Study of its effects on the immune system and its potential use in immunotherapy
- Investigation of its activity in combination with other chemotherapeutic agents
- Exploration of its potential for the treatment of other diseases such as inflammation and autoimmune disorders.

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

346.12771969 g/mol

Monoisotopic Mass

346.12771969 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-27-2023

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